H-D-Abu-Otbu HCl
Overview
Description
H-D-Abu-Otbu hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is commonly used in research and development, particularly in the field of proteomics . The compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-D-Abu-Otbu hydrochloride can be synthesized through a reaction involving tert-butyl acetate and D-2-aminobutyric acid . The general procedure involves dissolving enantiopure 2-aminobutyric acid in tert-butyl acetate and adding perchloric acid. The mixture is stirred at room temperature for 48 hours and then extracted with cold hydrochloric acid. The aqueous layers are neutralized with sodium bicarbonate and extracted with diethyl ether. The organic layers are dried over magnesium sulfate, and the solvent is evaporated to yield the product .
Industrial Production Methods
While specific industrial production methods for H-D-Abu-Otbu hydrochloride are not widely documented, the synthesis typically follows similar procedures as described above, with adjustments for scale and efficiency. Industrial production may involve larger reactors and more stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
H-D-Abu-Otbu hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve nucleophiles or electrophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
H-D-Abu-Otbu hydrochloride is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in proteomics research to study protein structures and functions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of H-D-Abu-Otbu hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial in proteomics research, where the compound helps in identifying and characterizing proteins .
Comparison with Similar Compounds
H-D-Abu-Otbu hydrochloride can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their specific functional groups and applications. H-D-Abu-Otbu hydrochloride is unique due to its specific use in proteomics and its stability under various conditions.
Properties
IUPAC Name |
tert-butyl (2R)-2-aminobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPKETQBSXWOBJ-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959750-74-4, 313994-32-0 | |
Record name | tert-butyl (2R)-2-aminobutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl (2R)-2-aminobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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